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Compound of Interest

Compound Name:
1-Bromo-4-(4-

chlorophenoxy)benzene

CAS No.: 30427-95-3

Cat. No.: B1611997

Get Quote

Executive Summary
1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3) is a specialized asymmetric diaryl

ether intermediate. Unlike symmetric analogs (e.g., 4,4'-dibromodiphenyl ether), this compound

offers orthogonal reactivity due to the distinct leaving group abilities of bromine and chlorine.

This feature makes it a high-value scaffold in medicinal chemistry for the sequential

construction of non-symmetric biaryl systems and poly-functionalized drug candidates.

This guide provides a technical breakdown of supply sources, pricing dynamics, synthesis

pathways, and quality assurance protocols required for rigorous drug development workflows.

Part 1: Chemical Profile & Identity[1]
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Property Specification

CAS Number 30427-95-3

IUPAC Name 1-Bromo-4-(4-chlorophenoxy)benzene

Synonyms
4-Bromo-4'-chlorodiphenyl ether; p-

Bromophenyl p-chlorophenyl ether

Molecular Formula C₁₂H₈BrClO

Molecular Weight 283.55 g/mol

Physical State White to off-white crystalline solid

Melting Point 64–68 °C (Typical)

Solubility
Soluble in chloroform, dichloromethane, DMSO;

Insoluble in water

Key Reactivity Selective Pd-catalyzed coupling (Br > Cl)

Part 2: Market Analysis (Suppliers & Price)[4]
The market for 1-Bromo-4-(4-chlorophenoxy)benzene is bifurcated into High-Purity R&D

Grade (milligram to gram scale) and Industrial Bulk Grade (kilogram scale). Because synthesis

of asymmetric ethers requires more controlled conditions than symmetric ones, a price

premium exists.

Supplier Tiering & Cost Estimates
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Tier
Supplier
Type

Representat
ive
Companies

Typical
Pack Size

Estimated
Price Range
(USD)

Lead Time

Tier 1
Global

Distributors

MilliporeSigm

a, Thermo

Fisher

1g – 25g
$80 – $150 /

g
1-3 Days

Tier 2
Specialized

R&D

ChemScene,

Ambeed,

Combi-Blocks

1g – 100g $20 – $50 / g 3-7 Days

Tier 3
Bulk

synthesis

Leyan,

Wuhan

Fortuna,

Custom

CROs

1kg+
$500 –

$1,200 / kg
2-4 Weeks

Procurement Note: Tier 3 suppliers often list "Inquire" pricing. The bulk price drops significantly

because the purification costs (recrystallization) scale efficiently. However, Tier 3 sources carry

a higher risk of homocoupled impurities (e.g., 4,4'-dibromodiphenyl ether), which are difficult to

separate.

Part 3: Synthesis & Manufacturing Logic
Understanding the synthesis is critical for assessing supplier quality. The primary challenge in

manufacturing CAS 30427-95-3 is preventing the formation of symmetric byproducts.

Mechanistic Pathway (Graphviz)
The following diagram illustrates the standard Ullmann Ether Synthesis route versus the higher-

precision Buchwald-Hartwig route.
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Figure 1: Synthesis pathway highlighting the Ullmann coupling strategy. The use of 1-chloro-4-

iodobenzene allows selective coupling at the iodine site, preserving the chlorine and bromine

atoms.

The "Orthogonal Reactivity" Advantage
For drug development, this compound is purchased specifically for its ability to undergo

sequential functionalization:

Step 1 (High Reactivity): The C-Br bond reacts first in Pd-catalyzed cross-couplings (Suzuki-

Miyaura) or Lithium-Halogen exchange at low temperatures (-78°C).

Step 2 (Latent Reactivity): The C-Cl bond remains intact during Step 1, allowing for a

second, distinct functionalization step later in the synthesis sequence.

Part 4: Quality Assurance & Validation Protocols
When sourcing this material, standard Certificates of Analysis (CoA) may miss subtle structural

isomers. The following validation protocol is recommended for incoming raw materials.

Impurity Profiling (GC-MS)
Objective: Detect symmetric homologs (4,4'-dibromo or 4,4'-dichloro analogs).

Method: Gas Chromatography - Mass Spectrometry.

Critical Check: Look for M+ peaks at 328 (Dibromo) and 240 (Dichloro). The target mass is

282/284 (isotopic pattern for Br+Cl).
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Acceptance Criteria: < 0.5% symmetric impurities.

Structural Verification (1H-NMR)
Objective: Confirm para-substitution pattern.

Solvent: CDCl₃.

Expected Signals: Two distinct AA'BB' systems.

δ ~7.45 ppm (d, 2H): Protons ortho to Bromine.

δ ~7.30 ppm (d, 2H): Protons ortho to Chlorine.

δ ~6.8-7.0 ppm (m, 4H): Protons ortho to the Ether linkage.

Note: If the doublets overlap significantly, the material may be a mixture of isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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